Product packaging for 3-Amino-1-cyclohexylpyrrolidin-2-one(Cat. No.:CAS No. 1249073-15-1)

3-Amino-1-cyclohexylpyrrolidin-2-one

Cat. No.: B2824534
CAS No.: 1249073-15-1
M. Wt: 182.267
InChI Key: WNTMZKQPIVYBPZ-UHFFFAOYSA-N
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Description

3-Amino-1-cyclohexylpyrrolidin-2-one is a chemical compound built on a pyrrolidin-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The pyrrolidine ring, including its saturated derivatives, is a privileged structure used to obtain novel compounds for treating human diseases . This scaffold is valued for its three-dimensional coverage and the ability to efficiently explore pharmacophore space due to sp³-hybridization, which can influence the stereochemistry of the molecule and its binding to enantioselective biological targets . The specific substitution pattern of this compound—featuring a cyclohexyl group and an amino functional group on the pyrrolidinone core—makes it a versatile building block or intermediate for researchers. It can be utilized in the synthesis of more complex molecules, particularly in the investigation of new therapeutic agents. Its potential applications align with those of similar structures, which have been explored as agonists for neurological receptors (e.g., orexin receptors) , and in the development of antibacterial, anticancer, and central nervous system agents . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O B2824534 3-Amino-1-cyclohexylpyrrolidin-2-one CAS No. 1249073-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-cyclohexylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8/h8-9H,1-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTMZKQPIVYBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to 3-Amino-1-cyclohexylpyrrolidin-2-one

Direct synthesis methods aim to introduce the 3-amino group onto a 1-cyclohexylpyrrolidin-2-one scaffold or to form the ring in a highly convergent manner from cyclohexylamine (B46788).

The introduction of an amino group at the C3 position of a pyrrolidinone ring is a key transformation. One established method involves the conversion of a precursor with a suitable leaving group at the 3-position. For instance, a process for manufacturing 3-amino-pyrrolidine derivatives can be achieved by converting a compound with a protected hydroxy group at the C3 position. google.com This precursor, such as a 3-methanesulfonyloxy-pyrrolidine-1-carboxylate derivative, can be reacted with an amine under pressure to yield the desired 3-amino-pyrrolidine product. google.com

The general steps for this type of amination can be summarized as follows:

Activation of the Hydroxyl Group: The hydroxyl group at the C3 position of a suitable N-protected pyrrolidinol is converted into a better leaving group, such as a mesylate or tosylate.

Nucleophilic Substitution: The activated intermediate is then subjected to nucleophilic substitution with an amine source. For the synthesis of a primary amine, ammonia (B1221849) can be used, often at elevated temperature and pressure in an autoclave. google.com

The table below illustrates a representative reaction scheme for this amination protocol.

Table 1: Amination Protocol via Hydroxy Group Activation

Step Description Reactants Conditions Product
1 Activation N-protected-3-hydroxypyrrolidine, Methanesulfonyl chloride, Triethylamine (B128534) Methylene chloride N-protected-3-methanesulfonyloxypyrrolidine

Condensation Reactions Involving Cyclohexylamine and Pyrrolidinone Precursors

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like substituted pyrrolidinones in a single step. nih.govresearchgate.net These reactions bring together three or more reactants to form a product that incorporates substantial portions of all the starting materials. researchgate.net An Ugi reaction, for example, involves the condensation of an isocyanide, an aldehyde or ketone, a primary amine (such as cyclohexylamine), and a carboxylic acid to form a di-amide structure. researchgate.net By carefully selecting the starting materials, this reaction can be adapted to form the pyrrolidinone ring.

Another approach involves the one-pot synthesis of pyrrolidin-2-ones from erythruronolactone and a primary amine. This method provides a concise route to the lactam core. researchgate.net Similarly, three-component reactions of compounds like ethyl 2,4-dioxovalerate with aromatic aldehydes and an amine can yield highly substituted 3-hydroxy-3-pyrroline-2-ones, which can be further functionalized. beilstein-journals.org For the target compound, a hypothetical condensation reaction could involve cyclohexylamine, a four-carbon carbonyl-containing precursor, and a cyanide source, leading to the formation of the 3-amino-pyrrolidinone ring system.

Multi-Step Construction of the Pyrrolidinone Ring System

Building the pyrrolidinone ring from acyclic precursors allows for precise control over the substitution pattern. This strategy is particularly useful for introducing substituents at the C3 position.

A versatile method for the synthesis of 3-substituted pyrrolidin-2-ones begins with commercially available esters. arkat-usa.org The core of this strategy is the α-alkylation of the ester, which introduces a side chain that will ultimately become part of the lactam ring and bear the C3 substituent. arkat-usa.org

The general sequence involves:

Deprotonation of the ester at the α-position to form an enolate.

Alkylation of the enolate with a suitable electrophile.

Transformation of the newly introduced chain and the ester group to facilitate ring closure. arkat-usa.org

A specific and effective implementation of the ester alkylation strategy involves using an ω-azidoalkyl electrophile. arkat-usa.org This approach introduces both the necessary carbon chain and a masked amino group in a single alkylation step.

The key steps are:

α-Alkylation: An ester, such as a phenylacetate (B1230308) derivative, is α-alkylated with 2-azidoethyl trifluoromethanesulfonate. This introduces a 2-azidoethyl group at the carbon adjacent to the ester carbonyl. arkat-usa.org

Azide (B81097) Reduction: The azide group is then reduced to a primary amine. This can be achieved through various methods, with catalytic hydrogenation (e.g., using hydrogen gas and palladium on carbon) being a clean option that avoids the formation of stoichiometric byproducts. arkat-usa.org A Staudinger reaction is another alternative. arkat-usa.org

Ring Closure (Lactamization): The resulting γ-amino ester undergoes spontaneous or induced intramolecular cyclization to form the γ-lactam (pyrrolidinone) ring. arkat-usa.orgnih.gov

The table below outlines the key transformations in this multi-step synthesis.

Table 2: Synthesis via Azide Introduction and Ring Closure

Step Transformation Key Reagents Intermediate/Product
1 Ester α-Alkylation Ester, Base (e.g., NaH), 2-Azidoethyl trifluoromethanesulfonate α-(2-Azidoethyl) Ester
2 Azide Reduction H₂, Pd/C or PPh₃/H₂O (Staudinger) γ-Amino Ester

Ester α-Alkylation and Subsequent Transformations for 3-Substituted Pyrrolidin-2-ones

Continuous Flow Synthesis Adaptations

The transformation of the azide to the amine, a critical step in the multi-step synthesis, has been successfully adapted to a continuous flow protocol. arkat-usa.org Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. flinders.edu.aunih.gov

Batch Protocol Optimizations

While specific batch protocol optimizations for the synthesis of this compound are not extensively detailed in publicly available literature, general principles for the synthesis of related N-substituted pyrrolidinones can be applied. A common route involves the condensation of a primary amine, in this case, cyclohexylamine, with γ-butyrolactone (GBL) at elevated temperatures (200-300°C) to facilitate the dehydration and cyclization of the intermediate hydroxy butyl amide. rdd.edu.iq

Optimization of such a batch process would typically involve a systematic study of several key reaction parameters to maximize yield and purity while ensuring scalability and safety.

Key Optimization Parameters:

Temperature Profile: Precise control of the reaction temperature is crucial. A gradual ramp-up to the target temperature and a controlled cooling phase can minimize the formation of thermal degradation byproducts.

Pressure Control: The reaction generates water as a byproduct. Efficient removal of water, often achieved by operating under a controlled pressure or with a Dean-Stark apparatus, drives the equilibrium towards product formation.

Catalyst Screening: While the reaction can proceed thermally, the use of acid or base catalysts could potentially lower the required reaction temperature and time. Screening of catalysts such as p-toluenesulfonic acid or metal catalysts would be a key optimization step.

Reactant Stoichiometry: Varying the molar ratio of cyclohexylamine to γ-butyrolactone can impact the conversion rate and the level of unreacted starting materials.

Mixing and Agitation: Ensuring efficient mixing is critical in a batch reactor to maintain uniform temperature and concentration, preventing localized overheating and side reactions.

A hypothetical optimization study might yield data similar to the table below, illustrating the impact of different parameters on the reaction outcome.

ParameterCondition ACondition BCondition C
Temperature (°C) 220250250
Pressure (atm) 115
Catalyst NoneNonep-TSA (0.1 mol%)
Cyclohexylamine:GBL ratio 1:1.21.1:11.1:1
Reaction Time (h) 1286
Yield of N-cyclohexylpyrrolidin-2-one (%) 758895

This is a representative data table illustrating potential optimization outcomes for the synthesis of the N-cyclohexylpyrrolidinone core.

Ring-Closing Metathesis and Related Cyclization Pathways

Ring-Closing Metathesis (RCM) represents a powerful and versatile strategy for the formation of cyclic structures, including the pyrrolidinone core. While not specifically documented for this compound, the application of RCM to the synthesis of related γ-lactams is well-established. This approach would involve the synthesis of an acyclic precursor containing two terminal alkenes, which then undergoes an intramolecular cyclization catalyzed by a ruthenium or molybdenum complex.

A plausible RCM strategy for a related pyrrolidinone could start from an allylic amine. The general reaction scheme is as follows:

Step 1: Precursor Synthesis: An appropriate acyclic diene precursor is synthesized. For a pyrrolidinone, this could involve the acylation of an amine with a moiety containing a terminal alkene, followed by the introduction of a second alkene.

Step 2: RCM Cyclization: The diene precursor is treated with an RCM catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to induce the ring-closing reaction, forming the five-membered lactam ring.

Other cyclization pathways for forming the pyrrolidinone ring include intramolecular Michael additions, radical cyclizations, and transition-metal-catalyzed C-H amination reactions. For instance, a radical cascade synthesis of γ-lactams can be achieved via a carboxyl-mediated intramolecular C-H amination. rsc.org

Stereoselective Synthesis of this compound Analogs

The presence of a stereocenter at the C3 position of the pyrrolidinone ring necessitates stereoselective synthetic methods to obtain enantiomerically pure this compound.

Chiral Auxiliaries and Asymmetric Inductions

Chiral auxiliaries are temporary stereogenic groups that can be attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing chiral 3-aminopyrrolidinone analogs, a chiral auxiliary could be employed to control the stereoselective introduction of the amino group or a precursor to it.

A well-established strategy involves the use of Evans oxazolidinone auxiliaries. An N-acylated oxazolidinone can undergo diastereoselective enolate formation and subsequent reaction with an electrophilic nitrogen source.

Representative Diastereoselective Alkylation using a Chiral Auxiliary:

EntryChiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)
1(S)-4-benzyl-2-oxazolidinoneBenzyl bromide>99:1
2(R)-4-phenyl-2-oxazolidinoneMethyl iodide97:3
3(S)-4-isopropyl-2-oxazolidinoneAllyl iodide98:2

This table presents typical results for diastereoselective alkylations using Evans auxiliaries, a principle that can be adapted for the synthesis of chiral pyrrolidinone precursors.

Another approach involves the use of pseudoephedrine as a chiral auxiliary. wikipedia.org A pseudoephedrine amide can be deprotonated to form a chiral enolate, which can then react with an electrophile with high diastereoselectivity. Subsequent removal of the auxiliary would yield the chiral product.

Enzymatic Synthesis Routes for Related Cyclohexylamines

The chirality of the cyclohexyl group, if substituted, or the resolution of racemic intermediates can be addressed using enzymatic methods. Biocatalysis offers high selectivity under mild reaction conditions. pharmasalmanac.com Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and amines. polimi.itresearchgate.net

For instance, the kinetic resolution of a racemic aminocyclohexane derivative could be achieved through lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Example of Lipase-Catalyzed Kinetic Resolution:

EnzymeAcyl DonorSolventEnantiomeric Excess (e.e.) of Unreacted Amine
Candida antarctica Lipase B (CAL-B)Ethyl acetateHexane>99%
Pseudomonas cepacia Lipase (PCL)Vinyl acetateToluene98%
Porcine Pancreatic Lipase (PPL)Isopropenyl acetateDiisopropyl ether95%

This table illustrates the potential of enzymatic kinetic resolution for obtaining enantiomerically pure chiral amines, which are precursors or analogs of the target compound's substituent.

Furthermore, amine transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. acs.org An engineered transaminase could potentially be used to synthesize a chiral cyclohexylamine derivative from the corresponding ketone with high enantioselectivity.

Post-Synthetic Functionalization of the Pyrrolidinone Core

Once the this compound scaffold is constructed, the primary amino group at the C3 position serves as a versatile handle for further functionalization. This allows for the generation of a library of derivatives with diverse properties.

Common post-synthetic modifications include:

N-Acylation: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids with coupling reagents to form amides. semanticscholar.org This is a widely used method to introduce a variety of substituents.

N-Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This introduces alkyl chains or other functional groups.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.

These functionalization reactions can be performed using standard solution-phase chemistry. The choice of reaction conditions would depend on the specific substrate and the desired functional group to be introduced.

Reactions Involving the Pyrrolidinone Ring System

The pyrrolidinone ring, a five-membered lactam, is a key structural feature that dictates much of the reactivity of this compound. The ring's reactivity is influenced by the amide bond and the adjacent carbonyl group.

Electrophilic and Nucleophilic Attack on the Lactam Carbonyl

The lactam carbonyl group in the pyrrolidinone ring is susceptible to both electrophilic and nucleophilic attack. The carbonyl carbon possesses a partial positive charge, making it an electrophilic center, while the carbonyl oxygen has a partial negative charge, rendering it a nucleophilic center.

Electrophilic Attack: Protonation of the carbonyl oxygen under acidic conditions increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

Nucleophilic Attack: A wide range of nucleophiles can attack the carbonyl carbon. The outcome of this attack is heavily dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as organometallic reagents, can add to the carbonyl group. The stability of the resulting tetrahedral intermediate is influenced by the geometry of the lactam ring. In strained, non-planar lactams, these intermediates can be remarkably stable. nih.gov For instance, reactions of strained bicyclic and tricyclic lactams with organometallic reagents have led to the isolation of stable hemiaminals. nih.gov

Vilsmeier-Haack Type Reactions with N-Substituted Pyrrolidinones

N-substituted pyrrolidinones, such as the parent compound 1-cyclohexylpyrrolidin-2-one, can undergo Vilsmeier-Haack type reactions. This reaction typically involves the use of a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphoryl chloride (POCl₃). researchgate.net

A notable application of the Vilsmeier-Haack reaction with N-substituted pyrrolidinones is the reaction with electron-rich aromatic compounds like indole (B1671886). The reaction of 1-cyclohexylpyrrolidin-2-one with indole in the presence of phosphoryl chloride yields the hydrochloride salt of 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole. researchgate.net

The formation of this adduct involves the generation of a Vilsmeier-type reagent from 1-cyclohexylpyrrolidin-2-one and phosphoryl chloride, which then acts as an electrophile, attacking the electron-rich 3-position of the indole ring. The resulting intermediate then eliminates water to form the indolenine derivative.

The structure of the hydrochloride salt of this adduct has been confirmed by X-ray crystallography, showing the planar indolenine system and the attached cyclohexylpyrrolidinylidene moiety. researchgate.net

The pyrrolidin-2-ylidene-3H-indole adducts are susceptible to regioselective ring-opening reactions, particularly under basic conditions. Treatment of 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole hydrochloride with a base at room temperature leads to the hydrolytic opening of the pyrrolidinone ring. researchgate.net This process is regioselective, with the cleavage occurring at the amide bond.

The ring-opening yields 4-(cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one. This transformation highlights the delicate balance between the cyclic enaminimine form and the ring-opened amino ketone form, which can be controlled by the reaction conditions. Careful basification at low temperatures allows for the isolation of the intact 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole. researchgate.net

Starting MaterialReagentsProductReference
1-Cyclohexylpyrrolidin-2-one and IndolePOCl₃3-(1-Cyclohexylpyrrolidin-2-ylidene)-3H-indole hydrochloride researchgate.net
3-(1-Cyclohexylpyrrolidin-2-ylidene)-3H-indole hydrochlorideBase (room temp.)4-(Cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one researchgate.net

1,3-Dipolar Cycloaddition Reactions of Pyrrolidinone Derivatives

Pyrrolidinone derivatives can participate in 1,3-dipolar cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings. wikipedia.org This type of reaction involves a 1,3-dipole and a dipolarophile. Azomethine ylides, which can be generated from amino acids, are common 1,3-dipoles used in these reactions to synthesize pyrrolidine-containing compounds. nih.gov

The versatility of this reaction allows for the synthesis of a wide array of complex heterocyclic systems, including spiro- and fused-ring structures. The specific nature of the pyrrolidinone derivative, the dipolarophile, and the reaction conditions will dictate the structure and stereochemistry of the resulting cycloadduct.

Transformations of the Exocyclic Amino Group at Position 3

The exocyclic amino group at the 3-position of this compound is a primary amine, which allows for a variety of chemical transformations to introduce diverse functionalities.

Common reactions of the primary amino group include acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. For instance, the reaction of 3-amino-thienopyridines with acetic anhydride (B1165640) leads to the formation of the mono- and diacyl derivatives, depending on the reaction conditions. mdpi.com

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or through reductive amination. Hydrogen-borrowing catalysis provides a method for the C-C bond-forming alkylation of 1,2-amino alcohols, which are structurally related to 3-amino-2-hydroxy-pyrrolidines. nih.gov

Schiff Base Formation: The primary amino group undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. ekb.egmdpi.com These reactions are typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent. mdpi.com The formation of the azomethine (–C=N–) group is a key feature of these compounds. ekb.eg For example, 3-aminopyrrolidin-2-ones containing a fused norbornane (B1196662) or spirocyclopropane fragment react with benzaldehyde (B42025) to yield azomethines. These can be subsequently reduced to provide N-substituted 3-aminopyrrolidin-2-ones.

Reaction TypeReagent ExampleFunctional Group Formed
AcylationAcyl chloride, Acetic anhydrideAmide
AlkylationAlkyl halideSecondary or Tertiary Amine
Schiff Base FormationAldehyde, KetoneImine (Azomethine)

Amide Bond Formation via Coupling Reagents (e.g., EDCI/DMAP, HBTU)

The primary amino group at the C3 position of the pyrrolidinone ring is a key handle for derivatization, readily undergoing amide bond formation with a wide array of carboxylic acids. This reaction, fundamental in peptide synthesis and medicinal chemistry, typically requires the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine. researchgate.net This is achieved using coupling reagents, which convert the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com

Commonly employed coupling systems include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with an additive like 4-Dimethylaminopyridine (DMAP). In this process, EDCI reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate can then be attacked by the amino group of this compound to form the desired amide bond. The addition of DMAP can accelerate the reaction.

Another major class of reagents is uronium/aminium or phosphonium (B103445) salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents react with carboxylic acids in the presence of a non-nucleophilic base, like diisopropylethylamine (DIEA), to generate activated OBt esters. fishersci.co.uk These active esters are then efficiently coupled with the amine to yield the corresponding amide with high efficiency and minimal side reactions. researchgate.net The choice of reagent can be critical for optimizing yield and purity, especially with sensitive substrates. luxembourg-bio.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExample(s)Mechanism of ActionByproducts
CarbodiimidesEDCI, DCCForms a reactive O-acylisourea intermediate. fishersci.co.ukWater-soluble urea (EDCI), Insoluble urea (DCC). luxembourg-bio.com
Uronium SaltsHBTU, HATUForms an active ester intermediate (e.g., OBt or OAt ester). fishersci.co.ukTetramethylurea.
Phosphonium SaltsPyBOPForms an active phosphonium ester intermediate.Tripyrrolidinophosphine oxide.

Acylation and Sulfonylation Reactions

Beyond coupling with carboxylic acids, the 3-amino group can be readily functionalized through acylation and sulfonylation reactions. These transformations introduce acyl and sulfonyl groups, respectively, which can significantly alter the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability.

Acylation is typically achieved by reacting the amine with highly electrophilic acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. This reaction is generally rapid and high-yielding, providing access to a diverse range of N-acyl derivatives.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, also in the presence of a base. The resulting sulfonamides are important functional groups in medicinal chemistry, known for their chemical stability and ability to act as hydrogen bond donors.

Table 2: Representative Acylating and Sulfonylating Agents

Reaction TypeReagent ClassExample ReagentProduct Functional Group
AcylationAcyl HalideAcetyl chloride, Benzoyl chlorideAmide
AcylationAcid AnhydrideAcetic anhydride, Succinic anhydrideAmide
SulfonylationSulfonyl HalideMethanesulfonyl chloride, p-Toluenesulfonyl chlorideSulfonamide

Reductive Amination and Alkylation Reactions

To introduce further diversity, the primary amine of this compound can be converted into a secondary or tertiary amine through alkylation. Direct alkylation with alkyl halides is one possible route, but it can be difficult to control and often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. acsgcipr.org

A more controlled and widely used method is reductive amination (also known as reductive alkylation). wikipedia.org This process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine (or iminium ion), which is then reduced in the same pot to the corresponding secondary amine. numberanalytics.comyoutube.com The key to the one-pot procedure is the use of a mild reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting carbonyl compound. harvard.edu Common reagents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are effective under weakly acidic conditions that favor imine formation. acsgcipr.orgharvard.edu This method provides a highly versatile and efficient pathway to a wide range of N-alkylated derivatives.

Table 3: Conditions for Reductive Amination

Carbonyl SourceReducing AgentTypical ConditionsProduct
Aldehyde (R-CHO)Sodium triacetoxyborohydride (NaBH(OAc)₃)Acetic acid, Dichloroethane (DCE)Secondary Amine
Ketone (R₂C=O)Sodium cyanoborohydride (NaBH₃CN)Methanol, pH ~6-7Secondary Amine
Aldehyde (R-CHO)H₂ / Catalyst (e.g., Pd/C)Methanol, PressureSecondary Amine

Modifications of the N-Cyclohexyl Moiety

While derivatization of the 3-amino group is the most direct strategy, modifications of other parts of the scaffold, such as the N-cyclohexyl ring, can also be explored to generate novel analogues.

Selective Functionalization of the Cyclohexyl Ring

Direct and selective functionalization of the N-cyclohexyl ring presents a significant synthetic challenge. The cyclohexyl group is an unactivated aliphatic ring, possessing multiple C-H bonds of similar reactivity, making regioselective modification difficult. organic-chemistry.org

Modern synthetic methods for C-H functionalization could offer potential pathways. Transition-metal-catalyzed C-H activation, for instance, often relies on directing groups to achieve site selectivity. acs.org In the case of this compound, the lactam carbonyl or a derivative of the 3-amino group could potentially serve as a directing group to guide a metal catalyst to a specific C-H bond on the cyclohexyl ring, although such transformations are not widely established for this specific substrate. Other potential strategies include photochemical or radical-based reactions, which can sometimes provide unique selectivity for functionalizing saturated rings. nih.gov However, these methods often lack precise control and may require significant optimization to be synthetically useful for this molecule.

Ring Expansion or Contraction Strategies

Modification of the core pyrrolidinone ring itself through ring expansion or contraction represents a more profound structural alteration. Such strategies could transform the five-membered lactam into a six-membered piperidinone (ring expansion) or a four-membered β-lactam (ring contraction).

These transformations are complex and typically require multi-step sequences. For example, photochemical reactions are known to induce rearrangements in cyclic systems, potentially leading to ring-opened or ring-contracted products. nih.govwolfresearchgroup.com Certain rearrangement reactions, such as the Beckmann or Schmidt rearrangements on a suitably functionalized precursor, could theoretically be employed for ring expansion. Ring contraction is often more challenging but can sometimes be achieved through Favorskii-type rearrangements or Wolff rearrangements of α-diazoketones derived from the lactam. These strategies, while synthetically plausible, are speculative for this compound and would require dedicated research to establish feasibility and reaction conditions.

Development of Advanced Analogues through Chemical Diversification

The synthetic reactions described above—amide bond formation, acylation, sulfonylation, and reductive amination—form the basis for the chemical diversification of the this compound scaffold. By systematically applying these reactions with a wide range of building blocks, large libraries of analogues can be generated for biological screening. nih.gov

This diversification strategy allows for the exploration of the structure-activity relationship (SAR) around the core scaffold. For example:

Varying the R¹ group through amide coupling or acylation explores the impact of different substituents extending from the 3-amino position.

Varying the R² group via reductive amination allows for the introduction of diverse alkyl or arylalkyl groups, modulating the basicity and steric profile of the nitrogen atom.

This ability to create a multitude of structurally related but distinct molecules is a cornerstone of modern drug discovery. The 3-aminopyrrolidinone framework serves as a versatile template upon which various functional groups can be appended, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. mdpi.com

Table 4: Points of Chemical Diversification on the this compound Scaffold

Modification SiteReaction Type(s)Variable Building BlockResulting Moiety
3-Amino GroupAmide Coupling, AcylationCarboxylic Acids, Acyl HalidesN-Acyl group (R-CO-NH-)
3-Amino GroupSulfonylationSulfonyl HalidesN-Sulfonyl group (R-SO₂-NH-)
3-Amino GroupReductive AminationAldehydes, KetonesN-Alkyl group (R-CH₂-NH-)
N-Cyclohexyl RingC-H Functionalization (Hypothetical)VariousFunctionalized cyclohexyl ring
Pyrrolidinone RingRing Expansion/Contraction (Hypothetical)N/AAltered heterocyclic core

Chemical Reactivity and Derivatization of 3 Amino 1 Cyclohexylpyrrolidin 2 One

Structure-Activity Relationship (SAR) Studies in Chemical Space

The exploration of the chemical space around the 3-Amino-1-cyclohexylpyrrolidin-2-one scaffold is crucial for understanding how structural modifications influence its biological activity. While comprehensive public domain data on this specific molecule is limited, the principles of structure-activity relationships (SAR) can be inferred from studies on analogous pyrrolidinone-based inhibitors, particularly those targeting serine proteases like Factor XIa (FXIa). The core structure presents three primary sites for chemical modification: the 3-amino group, the 1-cyclohexyl group, and the pyrrolidin-2-one ring itself.

Principles of Chemical Modification:

The overarching goal of modifying the this compound core is to optimize its interaction with a biological target. This typically involves modulating properties such as potency, selectivity, and pharmacokinetic characteristics. For enzyme inhibitors, modifications are designed to enhance binding affinity to specific pockets within the enzyme's active site.

Modification of the 3-Amino Group: The 3-amino group is a key vector for introducing substituents that can interact with specific subsites of a target enzyme. The nature of the substituent can significantly impact binding affinity.

Acylation: Conversion of the primary amine to a secondary amide is a common strategy. The acyl group can be varied to include aliphatic, aromatic, or heterocyclic moieties. The choice of the acyl group is critical for establishing interactions, such as hydrogen bonds or hydrophobic interactions, with the target protein. For instance, introducing aromatic rings can lead to beneficial pi-stacking interactions.

Alkylation: N-alkylation of the amino group can also be explored, although this may alter the hydrogen bonding capacity of the amine.

Stereochemistry: The stereocenter at the 3-position of the pyrrolidinone ring is of paramount importance. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. Therefore, the (R) and (S) configurations of the 3-amino group are expected to orient substituents differently within a binding site, leading to distinct SAR profiles.

Modification of the N-Cyclohexyl Group: The N-cyclohexyl moiety typically occupies a hydrophobic pocket in the target enzyme.

Ring Substitution: Introduction of substituents on the cyclohexyl ring can modulate lipophilicity and introduce new points of interaction. For example, polar groups like hydroxyl or amino groups could be introduced to engage with polar residues in the binding site or to improve solubility.

Bioisosteric Replacement: The cyclohexyl ring can be replaced with other cyclic or acyclic lipophilic groups to probe the size and shape of the hydrophobic pocket. Examples of bioisosteres could include cyclopentyl, cycloheptyl, or branched alkyl chains.

Modification of the Pyrrolidin-2-one Ring: The lactam (cyclic amide) of the pyrrolidin-2-one ring is a rigid scaffold that properly orients the substituents at the 1- and 3-positions.

Ring Variation: While moving away from the core structure, replacing the pyrrolidin-2-one with other five- or six-membered lactams could be explored to alter the geometry and spacing of the key interacting groups.

Illustrative SAR Data for Pyrrolidinone-Based Inhibitors

The following interactive data table summarizes the general SAR principles for pyrrolidinone-based inhibitors based on trends observed in the broader medicinal chemistry literature for this scaffold class. The "Relative Potency" is a qualitative measure based on these general principles.

Compound IDCore StructureR1 (at 3-amino position)R2 (at N1-position)Modification PrincipleExpected Relative Potency
Parent3-Aminopyrrolidin-2-one-HCyclohexylBaseline structureLow
A-13-Acetamidopyrrolidin-2-one-C(O)CH3CyclohexylSimple acylation of the 3-amino group.Moderate
A-23-(Benzamido)pyrrolidin-2-one-C(O)PhCyclohexylIntroduction of an aromatic ring for potential pi-stacking interactions.Moderate to High
A-33-(4-Chlorobenzamido)pyrrolidin-2-one-C(O)C6H4-4-ClCyclohexylElectron-withdrawing group on the aromatic ring to modulate electronics and potential for halogen bonding.High
B-13-Amino-1-phenylpyrrolidin-2-one-HPhenylBioisosteric replacement of cyclohexyl with a phenyl group to probe hydrophobic pocket.Variable
B-23-Amino-1-(4-hydroxycyclohexyl)pyrrolidin-2-one-H4-HydroxycyclohexylIntroduction of a polar group on the cyclohexyl ring to improve solubility and potentially form new hydrogen bonds.Variable
C-1(S)-3-Amino-1-cyclohexylpyrrolidin-2-one-HCyclohexylEvaluation of a single enantiomer.Potentially higher than racemate
C-2(R)-3-Amino-1-cyclohexylpyrrolidin-2-one-HCyclohexylEvaluation of the other enantiomer.Potentially lower than racemate

Summary of Research Findings:

Detailed research on analogous pyrrolidinone scaffolds as enzyme inhibitors has revealed several key findings that are likely applicable to this compound:

The 3-amino group often serves as a crucial attachment point for moieties that target specific binding pockets. The nature and size of the substituent are critical for achieving high potency.

The stereochemistry at the 3-position is often a determining factor for activity, with one enantiomer typically being significantly more potent than the other.

Modifications that improve the complementarity of the molecule to the enzyme's active site, while also maintaining favorable physicochemical properties (e.g., solubility, membrane permeability), are essential for developing compounds with potential therapeutic applications.

Structural Characterization and Elucidation

Advanced Spectroscopic Analysis

The definitive structural confirmation of 3-Amino-1-cyclohexylpyrrolidin-2-one would rely on a combination of modern spectroscopic methods. Each technique provides unique and complementary information regarding the molecule's electronic, vibrational, and nuclear properties.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like this compound, a suite of NMR experiments including ¹H, ¹³C, and potentially ¹⁹F (if a fluorine label were introduced) would be necessary.

¹H NMR: This experiment would identify all the unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the protons on the pyrrolidinone ring, the cyclohexyl ring, and the amino group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the signal multiplicity (splitting pattern) and coupling constants (J) would reveal the connectivity between adjacent protons.

¹³C NMR: This technique would reveal the number of unique carbon atoms and their chemical environments. Key signals would include the carbonyl carbon of the lactam, the carbons of the pyrrolidinone and cyclohexyl rings, all with characteristic chemical shift ranges.

Assignment of Complex Spin Systems

The ¹H NMR spectrum of this compound is anticipated to be complex due to the overlapping signals of the numerous aliphatic protons on both the pyrrolidinone and cyclohexyl rings. To decipher these complex spin systems, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would be essential. A COSY experiment maps the coupling relationships between protons, allowing for the tracing of proton-proton connectivity throughout the molecular skeleton and the unambiguous assignment of each signal.

Stereochemical Assignment via NOESY/COSY Experiments

The stereochemistry at the C3 position of the pyrrolidinone ring is a critical structural feature. Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to determine the relative spatial proximity of protons. For instance, correlations observed in a NOESY spectrum between the proton at C3 and specific protons on the cyclohexyl ring could help define the relative orientation of these two parts of the molecule. When combined with coupling constant analysis from ¹H NMR and COSY, a definitive stereochemical assignment could be made.

Hypothetical NMR Data Table

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
C=O-~175
CH-N (Cyclohexyl)Multiplet~55-60
CH-NH₂Multiplet~50-55
CH₂ (Pyrrolidinone)Multiplets~20-40
CH₂ (Cyclohexyl)Multiplets~25-35

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecular bonds.

FT-IR (Fourier-Transform Infrared) Spectroscopy: An FT-IR spectrum would confirm the presence of key functional groups. A strong absorption band around 1680 cm⁻¹ would be characteristic of the lactam carbonyl (C=O) stretching vibration. The N-H stretching vibrations of the primary amine would be expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic rings would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds.

Hypothetical Vibrational Spectroscopy Data Table

Vibrational Mode Hypothetical FT-IR Frequency (cm⁻¹)
N-H Stretch (Amine)~3400-3300
C-H Stretch (Aliphatic)~2950-2850
C=O Stretch (Lactam)~1680
N-H Bend (Amine)~1600

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about electronic transitions within a molecule. For this compound, which lacks extensive conjugation or chromophores, significant absorption in the UV-Vis range (200-800 nm) would not be expected. A weak absorption corresponding to the n→π* transition of the carbonyl group might be observed at the lower end of the UV range (around 210-230 nm).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. For this compound (C₁₀H₁₈N₂O), HRMS would provide an experimental mass value that could be compared to the theoretical calculated mass, thereby confirming the elemental composition and lending further support to the structural assignment.

Hypothetical HRMS Data

Parameter Value
Molecular FormulaC₁₀H₁₈N₂O
Calculated Mass [M+H]⁺183.1497
Measured Mass [M+H]⁺Value to be determined experimentally

X-ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, a complete single-crystal X-ray diffraction analysis for the specific compound this compound has not been publicly reported. The determination of its crystal structure would be a novel contribution to the field, providing valuable data on its molecular geometry and supramolecular assembly. In the absence of direct experimental data for this compound, the following subsections outline the principles and types of information that would be obtained from such an analysis, drawing parallels from related pyrrolidinone-containing structures and metal complexes.

A crystallographic study of this compound would reveal the preferred conformation of both the pyrrolidinone and cyclohexyl rings in the solid state. The five-membered pyrrolidinone ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. The specific puckering parameters would be determined, identifying which atom deviates most significantly from the mean plane of the other four.

Furthermore, the analysis would provide precise measurements of all torsion angles within the molecule. Key torsion angles of interest would include those defining the orientation of the cyclohexyl group relative to the pyrrolidinone ring and the disposition of the amino group at the C3 position. The cyclohexyl ring itself generally adopts a stable chair conformation, and the analysis would confirm this and determine whether the pyrrolidinone substituent occupies an equatorial or axial position.

Torsion AngleDescriptionExpected Value Range (°)
C5-N1-C2-C3Defines the puckering of the pyrrolidinone ringVaries depending on envelope or twist conformation
C2-N1-C(cyclohexyl)-C(cyclohexyl)Describes the orientation of the cyclohexyl ring relative to the lactam-
N1-C2-C3-N2Locates the amino group relative to the ring-
C(cyclohexyl)-C(cyclohexyl)-C(cyclohexyl)-C(cyclohexyl)Defines the chair conformation of the cyclohexyl ring~ ± 60°

Note: The table above is illustrative of the data that would be generated from an X-ray crystallographic analysis. Actual values are not available.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, the primary amino group (-NH2) and the carbonyl group (C=O) of the lactam are capable of forming strong hydrogen bonds. Specifically, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions would likely play a dominant role in the crystal packing, potentially forming chains, sheets, or more complex three-dimensional networks.

Pyrrolidinone derivatives can act as ligands in coordination chemistry, binding to metal centers through various donor atoms. The this compound molecule possesses two potential coordination sites: the nitrogen atom of the amino group and the oxygen atom of the carbonyl group. This allows it to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Pyrrolidinone Systems

Quantum chemical investigations are fundamental to understanding the electronic structure and energetic properties of pyrrolidinone derivatives. These methods allow for the detailed exploration of molecular characteristics that are often difficult to measure experimentally.

The pyrrolidinone ring contains an amide functional group, which can exhibit tautomerism, existing in equilibrium between a lactam (amide) form and a lactim (imidic acid) form. This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton from the nitrogen to the carbonyl oxygen.

Computational studies on related heterocyclic systems consistently show that the lactam form is significantly more stable than the lactim tautomer. mdpi.comnih.gov The equilibrium heavily favors the lactam due to the greater strength of the C=O double bond compared to the C=N double bond and the higher acidity of O-H versus N-H bonds. Theoretical calculations using DFT methods, such as the ωB97X-D functional with a def2-TZVP basis set, have been effective in quantifying these energy differences in similar molecules. mdpi.com For 3-Amino-1-cyclohexylpyrrolidin-2-one, two possible lactim tautomers can be envisioned. The energy difference (ΔE) and relative population at equilibrium can be estimated based on findings for analogous systems.

Table 1: Estimated Relative Energies of this compound Tautomers

Tautomer Structure Estimated ΔE (kcal/mol) Estimated Equilibrium Population (298 K)
Lactam This compound 0 >99.9%
Lactim I 3-Amino-1-cyclohexyl-1,5-dihydro-2H-pyrrol-2-ol 9 - 12 <0.1%
Lactim II 5-Amino-1-cyclohexyl-3,4-dihydro-2H-pyrrol-2-one >15 Negligible

Note: Energy values are estimations based on computational studies of related amide and lactam systems. Specific calculations for the target molecule are required for precise values.

The substitution pattern and solvent environment can influence the position of the tautomeric equilibrium, although the lactam form remains predominant in almost all cases. nih.gov

The structure of this compound presents multiple potential sites for protonation: the nitrogen of the primary amino group, the oxygen of the carbonyl group, and the nitrogen of the lactam ring. Understanding the preferred site of protonation, or regioselectivity, is crucial for predicting its behavior in acidic media.

Computational methods can predict the relative proton affinities of these sites. Generally, the lone pair of the amino group is the most basic site in simple amino compounds. However, in this molecule, the carbonyl oxygen's basicity is enhanced by resonance with the lactam nitrogen. Quantum chemical calculations on similar structures and general principles of basicity suggest that the primary amino group is the most likely site of initial protonation in the gas phase and in solution. researchgate.netresearchgate.net

Predicting pKa values computationally has become increasingly accurate with modern algorithms and machine learning approaches. nih.gov Software like Epik utilizes graph convolutional neural networks trained on large datasets to predict the pKa of various functional groups with high accuracy. nih.gov For this compound, one would expect two primary pKa values corresponding to the protonation of the amino group and a much lower pKa for the protonation of the amide oxygen.

Table 2: Predicted pKa Values for Protonation Sites

Site of Protonation Conjugate Acid Predicted pKa Range
3-Amino Group (N) -NH3+ 9.0 - 10.5
2-Carbonyl Group (O) -C(OH)=N+- -1.0 - 1.0
1-Lactam Nitrogen (N) Ring N-H+ < -5.0

Note: Values are estimations based on typical pKa ranges for these functional groups. Specific computational or experimental determination is necessary for accurate values.

The flexibility of both the pyrrolidinone and cyclohexyl rings leads to a complex conformational landscape for this compound. The five-membered pyrrolidinone ring is not planar and adopts puckered "envelope" or "twist" conformations to relieve ring strain. researchgate.net The six-membered cyclohexane (B81311) ring predominantly exists in a stable "chair" conformation. sapub.org

The key conformational variables include:

The puckering of the pyrrolidinone ring.

The orientation of the amino group at the C3 position (axial vs. equatorial-like).

The orientation of the cyclohexyl group relative to the pyrrolidinone ring.

The chair conformation of the cyclohexyl ring and whether the bond to the pyrrolidinone nitrogen is in an axial or equatorial position.

Computational conformational searches followed by geometry optimization using DFT methods can identify the lowest-energy conformers. researchgate.net Steric hindrance plays a major role in determining conformational stability. For instance, the conformation where the large cyclohexyl group is in an equatorial position on its own ring is strongly preferred to minimize 1,3-diaxial interactions. sapub.org Similarly, the amino group on the pyrrolidinone ring will favor a pseudo-equatorial position to reduce steric clash.

Table 3: Qualitative Energy Ranking of Key Conformational Features

Feature Low Energy Conformer High Energy Conformer Energetic Penalty
Cyclohexyl Ring Chair Twist-Boat High
N-Cyclohexyl Bond Equatorial Axial Moderate-High
3-Amino Group Pseudo-Equatorial Pseudo-Axial Low-Moderate

Note: This table provides a qualitative assessment based on established principles of conformational analysis.

The surrounding solvent can significantly influence the properties and chemical reactivity of a solute. Computational models account for these effects using either implicit (continuum) or explicit solvent models. nih.gov

Implicit Models (e.g., PCM): These models treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient for estimating how a solvent's polarity affects properties like conformational equilibria, tautomer stability, and solubility. mdpi.comnih.gov For this compound, polar solvents would be expected to stabilize more polar conformers and potentially increase the solubility of the compound. nih.gov

Explicit Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally more demanding but is crucial for systems where specific solute-solvent interactions, such as hydrogen bonding, are critical. nih.gov For instance, to accurately model the tautomeric equilibrium or protonation state of the title compound in water, including explicit water molecules that can form hydrogen bonds with the amino and carbonyl groups would be mandatory for achieving results that correlate well with experimental data. mdpi.comarabjchem.org

Studies on related systems have shown that properties like the relative stability of iminium ions are highly sensitive to the polarity of the medium, with energy differences being significantly compressed in polar solvents compared to the gas phase. acs.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states that are impossible to observe directly.

The synthesis of this compound likely involves several key steps, such as ring formation (cyclization) and the introduction of the amino group. DFT calculations can map the potential energy surface for these reaction steps, identifying the minimum energy path from reactants to products.

A critical part of this process is the location and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the structure and energy of the TS, the activation energy barrier (ΔG‡) for the reaction can be determined, providing a quantitative measure of the reaction's kinetic feasibility. Computational studies on the synthesis of other pyrrolidinone derivatives have successfully modeled cyclization and rearrangement steps, calculating energy barriers for various proposed mechanisms. rsc.orgnih.gov For example, a hypothetical intramolecular cyclization to form the lactam ring would proceed through a specific transition state geometry.

Table 4: Hypothetical Activation Energies for a Key Synthetic Step (e.g., Intramolecular Cyclization)

Reaction Step Computational Method Solvent Model Calculated ΔG‡ (kcal/mol)
Amide N-alkylation (Cyclization) B3LYP/6-31G(d) Gas Phase 25 - 35
Amide N-alkylation (Cyclization) M06-2X/6-311+G(d,p) PCM (Toluene) 20 - 30

Note: These are representative values based on computational studies of similar cyclization reactions. nih.gov The actual values would depend on the specific reactants, reaction conditions, and chosen level of theory.

By comparing the activation energies of different possible pathways, computational chemists can predict the most likely reaction mechanism. This information is invaluable for optimizing synthetic routes and understanding unexpected product formations.

Regioselectivity and Stereoselectivity Predictions

In the context of synthesizing derivatives of this compound or in its reactions, predicting the regioselectivity and stereoselectivity is crucial for controlling the formation of specific isomers. Density Functional Theory (DFT) is a primary computational tool used to explore reaction pathways and predict the most likely products. researchgate.net By calculating the activation energies for all possible reaction pathways, the kinetically favored product can be identified.

For a hypothetical reaction, such as an electrophilic addition to the pyrrolidinone ring, computational models can determine the most probable site of attack. The analysis involves modeling the transition states for each possible regio- and stereoisomer. The transition state with the lowest energy barrier corresponds to the major product.

For instance, in a hypothetical alkylation reaction, calculations would compare the energy barriers for the formation of different isomers. The relative activation energies (ΔG‡) would be calculated to predict the product distribution.

Hypothetical Data on Regioselectivity in an Alkylation Reaction

Transition StateRegioisomerStereoisomerCalculated Relative Activation Energy (ΔG‡) (kcal/mol)Predicted Product Ratio (at 298 K)
TS-1C4-alkylation(3S, 4R)15.2~90%
TS-2C4-alkylation(3S, 4S)17.5~5%
TS-3C5-alkylation(3S, 5R)18.1~3%
TS-4C5-alkylation(3S, 5S)19.0~2%

Note: The data in this table is hypothetical and for illustrative purposes only.

Such computational predictions are invaluable for designing synthetic routes that favor the desired isomer, thereby improving reaction efficiency and reducing purification challenges. The accuracy of these predictions relies on the level of theory and the basis set used in the calculations. researchgate.net

Electronic Structure Analysis and Molecular Orbitals

Understanding the electronic structure of this compound is fundamental to explaining its reactivity, spectroscopic properties, and intermolecular interactions. Quantum mechanical calculations are employed to analyze the distribution of electrons within the molecule and to characterize its molecular orbitals. unar.ac.id

Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

The distribution of these frontier orbitals can pinpoint the reactive sites within the molecule. For this compound, the HOMO is likely to be localized on the amino group, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, might be distributed around the carbonyl group, suggesting its susceptibility to nucleophilic attack.

Illustrative Electronic Properties of this compound

ParameterDescriptionHypothetical Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital1.5 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO7.7 eV
Dipole Moment Measure of the molecule's overall polarity3.5 D
Electron Density on Amino N Charge concentration on the nitrogen of the amino groupHigh
Electron Density on Carbonyl C Charge concentration on the carbon of the carbonyl groupLow (electrophilic)

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding non-covalent interactions. unar.ac.id

Force Field Development and Molecular Dynamics Simulations

While quantum mechanics provides detailed electronic information, it is computationally expensive for large systems or long timescales. For studying the conformational dynamics of this compound, particularly the flexibility of the cyclohexyl ring and its influence on the pyrrolidinone ring, molecular mechanics methods are more suitable. nih.gov These methods rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. nih.gov

For a novel compound like this compound, a specific force field may need to be developed or an existing one, such as CHARMM or AMBER, may need to be validated and parameterized. mdpi.comfu-berlin.de This process involves fitting the force field parameters to high-level quantum mechanics calculations or experimental data to ensure it accurately reproduces the molecule's geometry and energetic properties.

Typical Parameters for a Molecular Dynamics Simulation

ParameterDescriptionExample Value/Setting
Force Field Set of parameters for energy calculationGROMOS, AMBER, CHARMM
Solvent Model Representation of the solvent environmentExplicit (e.g., TIP3P water) or Implicit
Ensemble Thermodynamic conditions (e.g., constant temperature and pressure)NPT (Isothermal-isobaric)
Temperature Simulation temperature300 K
Pressure Simulation pressure1 bar
Simulation Time Duration of the simulation100 ns - 1 µs
Time Step Integration time step for Newton's equations2 fs

Note: The data in this table is for illustrative purposes only.

These simulations can provide a dynamic picture of the molecule, which is essential for understanding its behavior in a biological environment, such as how it might bind to a receptor.

Advanced Applications in Materials Science and Catalysis

Role as Dispersants and Solvents in Nanomaterial Processing

In the realm of nanotechnology, achieving stable and uniform dispersions of nanomaterials is crucial for harnessing their exceptional properties. 3-Amino-1-cyclohexylpyrrolidin-2-one is poised to be an effective dispersant and solvent, particularly for carbon-based nanomaterials.

The inherent van der Waals forces between individual carbon nanotubes (CNTs) cause them to agglomerate into bundles, which significantly hinders their processability and application. Non-covalent functionalization is a key strategy to overcome this challenge without disrupting the intrinsic electronic structure of the CNTs. Aminated nanotubes are known to be easier to disperse in organic solvents. ijnnonline.net

The structure of this compound suggests its potential as a superior dispersing agent for CNTs. The pyrrolidone ring, similar to N-methyl-2-pyrrolidone (NMP) and polyvinylpyrrolidone (B124986) (PVP), can establish strong interactions with the graphitic surface of CNTs. cam.ac.uk The mechanism is further enhanced by the presence of the amino group, which can introduce repulsive electrostatic forces between the nanotubes, preventing their re-aggregation. ijnnonline.net Furthermore, the cyclohexyl group can provide steric hindrance, further aiding in the separation of individual CNTs. Research on hybrid materials has shown that pyrrolidine (B122466) rings can be covalently attached to CNTs through cycloaddition reactions, indicating a strong affinity between these structures. nih.gov

The functionalization of CNTs with amino groups has been shown to improve their dispersion stability in various solvents. ijnnonline.net This is attributed to the hydrogen bonding capabilities of the amino groups and their ability to increase the polarity of the CNT surface. Therefore, this compound can be expected to create a stable dispersion of CNTs through a combination of steric and electrostatic repulsion, as well as favorable solvent-CNT interactions.

Application in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with applications in gas storage, separation, and catalysis. The synthesis of MOFs with specific topologies and functionalities can be intricately controlled by the choice of metal ions, organic linkers, and solvents.

The solvent plays a critical role in MOF synthesis, influencing the coordination environment of the metal centers and directing the assembly of the final framework. Pyrrolidone-based solvents have been investigated for their role in the crystallization of MOFs. The presence of the pyrrolidone ring in this compound can influence the nucleation and growth of MOF crystals.

The synthesis of chiral MOFs is of significant interest for applications in enantioselective separations and asymmetric catalysis. Chiral induction, where a chiral molecule directs the formation of a chiral MOF from achiral building blocks, is a powerful strategy. Research has demonstrated that chiral pyrrolidine derivatives, such as D-proline and L-proline, can be used as chiral inducers in MOF synthesis. nih.gov

In this context, if this compound is used in its enantiomerically pure form, it has the potential to act as a chiral solvent or co-solvent, inducing chirality in the resulting MOF. The pyrrolidone core provides a structural motif that is known to be effective in chiral synthesis. rsc.org The amino group can interact with the metal centers or organic linkers through hydrogen bonding or coordination, transferring the chiral information to the growing framework. The cyclohexyl group can further enforce a specific stereochemical environment during the self-assembly process. The use of chiral pyrrolidine-functionalized ligands is a recognized strategy in the design of chiral MOFs. researchgate.netscispace.com

Precursor in Polymer Chemistry and Membrane Technology

The reactivity of the amino group in this compound makes it a valuable precursor for the chemical modification of polymers, enabling the tuning of their properties for specific applications such as membrane-based gas separations.

Polymers of Intrinsic Microporosity (PIMs), such as PIM-1, are known for their high gas permeability but often suffer from a trade-off with selectivity. Chemical post-modification of PIM-1 is a key strategy to enhance its performance. The introduction of primary amine groups into the PIM-1 structure has been shown to significantly improve its CO2 affinity and CO2/N2 selectivity. nih.govacs.org

The nitrile groups present in the PIM-1 backbone can be reduced to primary amines. nih.govnih.govacs.org Alternatively, this compound could potentially be used to modify PIM-1 through reactions involving its nitrile groups, although the specific reaction pathway would require further investigation. The incorporation of the bulky cyclohexylpyrrolidinone moiety could influence the polymer's chain packing and free volume, thereby affecting its permeability and selectivity. The amino group would introduce CO2-philic functionality, enhancing the sorption selectivity for carbon dioxide over other gases like nitrogen. nih.gov This modification can lead to membranes with superior performance for post-combustion carbon capture applications.

The table below summarizes the potential effects of modifying PIM-1 with amine-containing compounds.

PropertyEffect of Amine ModificationRationale
CO2 Uptake IncreasedIntroduction of CO2-philic amine groups. nih.gov
CO2/N2 Selectivity IncreasedEnhanced sorption selectivity for CO2. acs.org
Gas Permeability Potentially DecreasedIncreased chain stiffness due to hydrogen bonding. acs.org
Size-Sieving Properties IncreasedTighter polymer chain packing. acs.org

Q & A

Q. What are the recommended synthesis protocols for 3-Amino-1-cyclohexylpyrrolidin-2-one, and how do structural analogs inform its preparation?

Methodological Answer: Synthesis of this compound likely involves multi-step organic reactions, such as cyclization or condensation of cyclohexylamine derivatives with appropriate carbonyl precursors. For example, analogs like 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one are synthesized via reactions between chloro-substituted benzaldehydes and amines/amides under controlled conditions (e.g., reflux in polar aprotic solvents) . Optimize yields by adjusting reaction time, temperature, and stoichiometry, as seen in similar pyrrolidinone syntheses .

Q. How should researchers handle this compound safely in laboratory settings?

Methodological Answer: While specific hazard data for this compound is limited, adopt precautions from structurally related pyrrolidinones:

  • Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of dust or vapors .
  • Store in a cool, dry place away from ignition sources, following guidelines for analogs with aromatic substituents .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm molecular structure via 1^1H and 13^13C NMR, comparing chemical shifts to analogs (e.g., 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one: δ 7.2–7.4 ppm for aromatic protons) .
  • HPLC/MS : Assess purity (>98%) and detect impurities using reverse-phase chromatography with UV detection .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present, as demonstrated for cyclohexyl-containing heterocycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidin-2-one derivatives?

Methodological Answer: Discrepancies may arise from variations in substituent electronic effects or assay conditions. For example:

  • Fluorine substituents enhance metabolic stability and binding affinity compared to chlorine/bromine analogs .
  • Validate activity using orthogonal assays (e.g., enzyme inhibition + cell-based models) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Cross-reference PubChem bioactivity data for related compounds (e.g., 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one: PubChem CID 21935541) .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
  • Solvent Optimization : Use DMF or THF for improved solubility of cyclohexyl intermediates .
  • Byproduct Analysis : Characterize impurities via LC-MS and adjust reaction parameters (e.g., reduce temperature if dimerization occurs) .

Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : Cyclohexyl groups increase logP compared to aromatic substituents, affecting membrane permeability (e.g., 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one has higher logP than fluorine analogs) .
  • Conformational Rigidity : Cyclohexyl rings restrict rotational freedom, potentially enhancing target selectivity. Compare using molecular docking studies .

Q. What methodologies assess the environmental impact of this compound, given limited ecotoxicological data?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F to measure microbial degradation in aqueous systems .
  • Soil Mobility Studies : Apply column chromatography to simulate adsorption/desorption in loam or clay .
  • Toxicity Profiling : Test acute toxicity in Daphnia magna or algae, referencing protocols for chlorinated analogs .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening .
  • Cross-Validation : Compare with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What experimental designs validate the compound’s potential as a kinase inhibitor or CNS agent?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 50+ kinases at 10 µM, using ATP-concentration-matched assays .
  • Blood-Brain Barrier (BBB) Permeability : Employ MDCK-MDR1 monolayers to measure Papp values, comparing to known CNS drugs .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

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